molecular formula C15H20N6O B6418527 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1207030-00-9

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No. B6418527
CAS RN: 1207030-00-9
M. Wt: 300.36 g/mol
InChI Key: OQYCMHWTFXBJIT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one, also known as 2-dimethyl-1H-pyrazole-1-yl-1-piperazin-4-ylpyrimidine-2-one or DM-PPP, is a synthetic compound that has been of great interest to researchers due to its potential applications in various scientific fields. It is a heterocyclic compound, which has a pyrazole ring fused to a piperazine ring. DM-PPP has been studied for its ability to act as an agonist of the adenosine A2A receptor, and has been found to have a wide range of pharmacological and biochemical effects.

Scientific Research Applications

DM-PPP has been studied for its potential applications in a wide range of scientific fields. It has been found to be a potent agonist of the adenosine A2A receptor, which is involved in the regulation of various physiological processes. DM-PPP has also been investigated for its potential to modulate the activity of the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. Additionally, DM-PPP has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins.

Mechanism of Action

F5860-3669, also known as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one, is a novel psychotropic agent with a unique mechanism of action .

Target of Action

The primary targets of F5860-3669 are the trace amine-associated receptor 1 (TAAR1) and the 5-HT1A receptors . These receptors play a crucial role in maintaining the balance of neurotransmitters in the brain, and their activation can have significant effects on mood and cognition .

Mode of Action

F5860-3669 acts as an agonist at both TAAR1 and 5-HT1A receptors . This means that it binds to these receptors and activates them, leading to a series of biochemical reactions that can alter the function of neurons .

Biochemical Pathways

The activation of TAAR1 and 5-HT1A receptors by F5860-3669 can affect several biochemical pathways. Their activation can therefore influence the levels of these neurotransmitters in the brain, potentially leading to changes in mood and cognition .

Pharmacokinetics

It is generally important for a drug to have good absorption, distribution, metabolism, and excretion (adme) properties to ensure its bioavailability and efficacy .

Result of Action

The activation of TAAR1 and 5-HT1A receptors by F5860-3669 can lead to a variety of molecular and cellular effects. For instance, it can alter the function of neurons and influence the levels of neurotransmitters in the brain . These changes can potentially lead to improvements in symptoms of psychiatric disorders .

Action Environment

The action, efficacy, and stability of F5860-3669 can be influenced by various environmental factors. These can include the physiological state of the patient, the presence of other drugs, and genetic factors . .

Advantages and Limitations for Lab Experiments

The main advantage of using DM-PPP in laboratory experiments is its high potency and selectivity for the adenosine A2A receptor. This makes it an ideal tool for studying the effects of adenosine A2A receptor activation. Additionally, DM-PPP is relatively stable and can be easily synthesized in the laboratory. The main limitation of DM-PPP is its relatively short half-life, which can make it difficult to study its effects over a long period of time.

Future Directions

The potential applications of DM-PPP are still being explored. One potential future direction is to investigate its potential to modulate the activity of other enzymes and receptors. Additionally, further research could be conducted to investigate the pharmacological and biochemical effects of DM-PPP on various physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of DM-PPP, such as its potential to act as an anti-inflammatory or analgesic agent. Finally, further research could be conducted to investigate the potential toxicological effects of DM-PPP.

Synthesis Methods

The synthesis of DM-PPP has been reported in several different studies. The most common method involves the condensation of 3,5-dimethylpyrazole-1-carboxylic acid with 4-(pyrimidin-2-yl)piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields the desired compound in a yield of up to 95%.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-12-10-13(2)21(18-12)11-14(22)19-6-8-20(9-7-19)15-16-4-3-5-17-15/h3-5,10H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCMHWTFXBJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

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